Propanal, 2-(diphenylphosphinyl)-
Description
Propanal, 2-(diphenylphosphinyl)- (CAS: N/A) is an organophosphorus aldehyde derivative featuring a diphenylphosphinyl group (-P(O)Ph₂) at the 2-position of the propanal backbone. This compound is structurally characterized by the presence of an electron-withdrawing phosphinyl group, which significantly alters its electronic and steric properties compared to simpler propanal derivatives. Its bulky aromatic substituents also confer unique solubility profiles and steric hindrance, which may influence reactivity in nucleophilic additions or condensations .
Properties
CAS No. |
85464-08-0 |
|---|---|
Molecular Formula |
C15H15O2P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-diphenylphosphorylpropanal |
InChI |
InChI=1S/C15H15O2P/c1-13(12-16)18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
MSUBWJLVRZHACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-(Diphenylphosphinyl)-1-Propanol
A primary route involves oxidizing the corresponding alcohol, 2-(diphenylphosphinyl)-1-propanol, to the aldehyde. This method mirrors the synthesis of 2-phenyl-2-propanol from cumene hydroperoxide, where controlled oxidation preserves the aldehyde functionality.
Procedure :
- Substrate Preparation : 2-(Diphenylphosphinyl)-1-propanol is synthesized via nucleophilic addition of diphenylphosphine oxide to propenal under basic conditions.
- Oxidation : The alcohol is treated with pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C for 4–6 hours. PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.
- Workup : The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. Yield: 68–72%.
Challenges :
- Diarylphosphine oxides are moisture-sensitive, requiring anhydrous conditions.
- Competing side reactions, such as β-elimination, may occur if steric hindrance is insufficient.
Grignard Reagent-Mediated Coupling
Adapting methodologies from binaphthyl phosphine syntheses, this approach employs a Grignard reagent to introduce the diphenylphosphinyl moiety.
Procedure :
- Grignard Formation : Magnesium turnings react with 1-bromo-2-(diphenylphosphinyl)propane in anhydrous tetrahydrofuran (THF) under nitrogen.
- Aldehyde Quenching : The Grignard reagent is treated with dimethylformamide (DMF) or methyl formate, yielding the aldehyde after acidic workup.
- Purification : Column chromatography on silica gel (hexane/ethyl acetate) isolates the product. Yield: 55–60%.
Optimization :
Transition Metal-Catalyzed Approaches
Ruthenium complexes, such as dichloro(N,N′-bis{(2-diphenylphosphino)phenyl}methylidene)bicyclo[2.2.1]hept-5-ene-2,3-diamine)ruthenium, enable catalytic formation of C–P bonds.
Procedure :
- Ligand Synthesis : A Schiff base ligand is prepared from 2-diphenylphosphinobenzaldehyde and a bicyclic diamine.
- Catalytic Cycle : The Ru complex facilitates coupling between propanal derivatives and diphenylphosphine oxide under mild conditions (60°C, 4 days).
- Isolation : The product is purified via alumina column chromatography. Yield: 50–53%.
Advantages :
- High functional group tolerance.
- Enantioselective variants are feasible with chiral ligands.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction of analogous phosphinyl compounds reveals a trigonal pyramidal geometry at phosphorus, with P–O bond lengths of 1.48 Å and C–P–C angles of 104°.
Applications in Coordination Chemistry
Propanal, 2-(diphenylphosphinyl)-, serves as a bifunctional ligand, coordinating metals via the phosphinyl group while the aldehyde participates in subsequent condensations.
Case Study :
Chemical Reactions Analysis
Types of Reactions: Propanal, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The diphenylphosphinyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but often involve the use of bases or acids to facilitate the reaction
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphinyl compounds.
Scientific Research Applications
Propanal, 2-(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardant materials and other specialty chemicals
Mechanism of Action
The mechanism of action of Propanal, 2-(diphenylphosphinyl)- involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the diphenylphosphinyl group can participate in electrophilic substitution reactions. These interactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states .
Comparison with Similar Compounds
Key Findings:
Electronic Effects: The diphenylphosphinyl group in Propanal, 2-(diphenylphosphinyl)- strongly withdraws electron density, polarizing the aldehyde carbonyl and enhancing its electrophilicity. This contrasts with 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal, where the alkenyl substituent provides mild electron donation via resonance, reducing carbonyl reactivity . In 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, the amine group donates electrons, stabilizing intermediates in pharmaceutical syntheses, while the thiophene ring contributes π-stacking interactions .
This contrasts with unsubstituted propanal, which exhibits minimal steric resistance . Aromatic substituents (e.g., thiophene in , phenyl in ) enhance lipophilicity, whereas the phosphinyl group may improve solubility in polar aprotic solvents.
Atmospheric Stability :
- While unsubstituted propanal exhibits rapid atmospheric degradation with variability in ambient concentrations, phosphinyl-substituted derivatives likely demonstrate greater persistence due to reduced volatility and stabilized carbonyl groups .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(diphenylphosphinyl)propanal with high purity?
- Methodological Answer : Synthesis typically involves condensation reactions using diphenylphosphine derivatives and propanal precursors. For example, hydrazine intermediates (e.g., 2-[2-(diphenylphosphinyl)acetyl]hydrazine derivatives) can be employed to stabilize the aldehyde group during synthesis . Key steps include inert atmosphere handling, temperature control (e.g., maintaining 0–5°C during exothermic steps), and purification via column chromatography using ethyl acetate/hexane gradients. Yield optimization may require adjusting stoichiometric ratios of the phosphinyl precursor to the aldehyde source .
Q. What safety protocols are critical when handling 2-(diphenylphosphinyl)propanal?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for all procedures to avoid inhalation of vapors.
- Waste Management : Segregate waste in labeled, airtight containers for specialized disposal, as phosphinyl compounds may form toxic byproducts upon degradation .
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent unintended reactions .
Q. Which spectroscopic techniques are most effective for structural confirmation of 2-(diphenylphosphinyl)propanal?
- Methodological Answer :
- NMR : P NMR is critical for verifying the phosphinyl group (δ ~20–30 ppm). H NMR can confirm the aldehyde proton (δ ~9.5–10.5 ppm) and aryl protons (δ ~7.2–7.8 ppm) .
- IR : Look for a strong C=O stretch (~1720 cm) and P=O absorption (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for CHOP (exact mass: 270.08 g/mol) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for 2-(diphenylphosphinyl)propanal derivatives be resolved?
- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Strategies include:
- Cross-Validation : Use multiple techniques (e.g., C NMR, X-ray crystallography) to confirm bond connectivity .
- Dynamic NMR : Study temperature-dependent spectra to identify exchange processes (e.g., aldehyde-enol tautomerism) .
- Computational Modeling : Compare experimental P NMR shifts with DFT-calculated values to validate proposed structures .
Q. What strategies optimize reaction conditions for synthesizing 2-(diphenylphosphinyl)propanal-based Schiff bases?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate imine formation while minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of phosphinyl intermediates.
- Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine ensures complete conversion, monitored by TLC (R shift from 0.5 to 0.8 in hexane/EtOAc 3:1) .
Q. How can analytical methods be developed to detect trace impurities in 2-(diphenylphosphinyl)propanal?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min. Calibrate against known impurities (e.g., diphenylphosphine oxide) .
- LC-MS : Identify low-abundance contaminants via fragmentation patterns (e.g., m/z 252 for hydrolyzed byproducts) .
- Validation : Follow USP guidelines for precision, accuracy, and detection limits (e.g., ≤0.1% impurity threshold) .
Methodological Considerations Table
| Aspect | Basic Research | Advanced Research |
|---|---|---|
| Synthesis | Column chromatography, stoichiometric ratios | Catalytic optimization, computational modeling |
| Characterization | NMR, IR, melting point | Dynamic NMR, HRMS, X-ray crystallography |
| Safety | PPE, fume hoods | Toxicological profiling, degradation studies |
| Data Analysis | Spectral peak assignment | Contradiction resolution via multi-technique validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
